2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole
Overview
Description
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole is a useful research compound. Its molecular formula is C12H14S4 and its molecular weight is 286.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical and Biophysical Applications : Tetrathiatriarylmethyl (TAM) radicals, derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole, have found wide applications in electron paramagnetic resonance (EPR) spectroscopy and imaging, and as polarizing agents for dynamic nuclear polarization in biomedical fields (Qu et al., 2019).
Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds for applications in heterocyclic annulation and cyclization reactions, contributing to the development of various organic compounds (Hansen et al., 2003).
Molecular and Electronic Structures : Studies on benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues have been conducted to understand their molecular and electronic structures, which are important for developing materials with specific electronic properties (Barclay et al., 1997).
Platinum Dithiolate Complexes : Research on oxidative addition reactions of derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole to platinum compounds has been explored, leading to the synthesis of mono- and di-metallic platinum dithiolate complexes (Wrixon et al., 2016).
Spin Probes in Magnetic Resonance : The compound has been utilized in the synthesis of multifunctional spin probes for magnetic resonance applications, highlighting its relevance in advanced imaging techniques (Rogozhnikova et al., 2021).
Luminescence Studies : Novel derivatives of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole have been synthesized and their structural diversity and luminescence properties have been investigated, contributing to the field of luminescent materials (Rogozhin et al., 2022).
Improved Synthesis Techniques : There has been development in synthesis techniques for benzo[1,2-d;4,5-d']bis[1,3]dithioles, which are crucial for creating functional materials like fluorescent dyes and stable trityl radicals. These advancements have led to more convenient and environmentally friendly production methods (Kopp et al., 2020).
properties
IUPAC Name |
2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S4/c1-11(2)13-7-5-9-10(6-8(7)14-11)16-12(3,4)15-9/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLPQIJKNLNAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SC2=CC3=C(C=C2S1)SC(S3)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d']-bis(1,3)dithiole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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